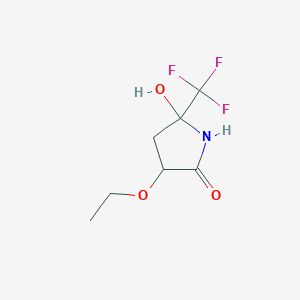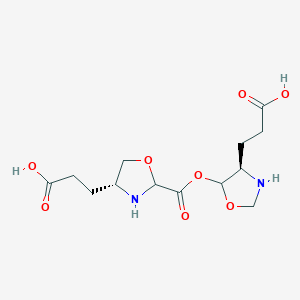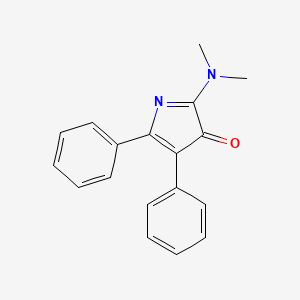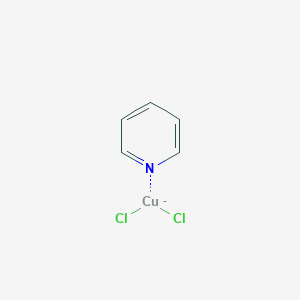
Copper dichloro(pyridine)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper dichloro(pyridine)- is a coordination compound that features copper as the central metal ion coordinated to two chloride ions and a pyridine ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper dichloro(pyridine)- can be synthesized by reacting copper(II) chloride with pyridine in an appropriate solvent. The reaction typically involves mixing an aqueous solution of copper(II) chloride with pyridine under controlled conditions to form the desired complex . The reaction can be represented as follows:
CuCl2+C5H5N→CuCl2(C5H5N)
Industrial Production Methods
While specific industrial production methods for copper dichloro(pyridine)- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps for purification and crystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Copper dichloro(pyridine)- undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, changing its oxidation state.
Substitution Reactions: The pyridine ligand can be substituted by other ligands under appropriate conditions.
Coordination Reactions: The compound can form coordination complexes with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with copper dichloro(pyridine)- include oxidizing agents, reducing agents, and various ligands. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving copper dichloro(pyridine)- depend on the specific reaction type. For example, substitution reactions may yield new coordination complexes with different ligands, while redox reactions may result in changes to the oxidation state of the copper center.
Wissenschaftliche Forschungsanwendungen
Copper dichloro(pyridine)- has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential as an antitumor agent and its interactions with biological molecules.
Wirkmechanismus
The mechanism by which copper dichloro(pyridine)- exerts its effects involves coordination chemistry principles. The copper center can interact with various molecular targets, including enzymes and DNA, through coordination bonds. These interactions can influence biological pathways and processes, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Copper dichloro(pyridine)- can be compared with other similar coordination compounds, such as:
Copper(II) bipyridine complexes: These compounds also feature copper coordinated to nitrogen-containing ligands and exhibit similar catalytic and biological properties.
Copper(II) phenanthroline complexes: These complexes are studied for their antitumor activity and coordination chemistry.
The uniqueness of copper dichloro(pyridine)- lies in its specific ligand environment and the resulting chemical properties, which can be tailored for various applications.
Eigenschaften
Molekularformel |
C5H5Cl2CuN- |
|---|---|
Molekulargewicht |
213.55 g/mol |
IUPAC-Name |
dichlorocopper(1-);pyridine |
InChI |
InChI=1S/C5H5N.2ClH.Cu/c1-2-4-6-5-3-1;;;/h1-5H;2*1H;/q;;;+1/p-2 |
InChI-Schlüssel |
MFDCYVCKKLPHQQ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=NC=C1.Cl[Cu-]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide](/img/structure/B15208746.png)
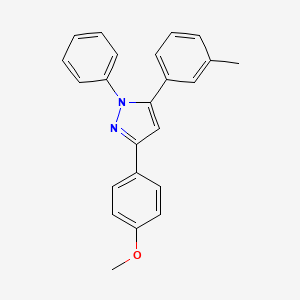
![2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15208768.png)
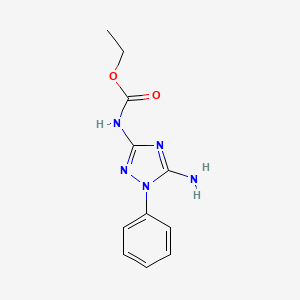
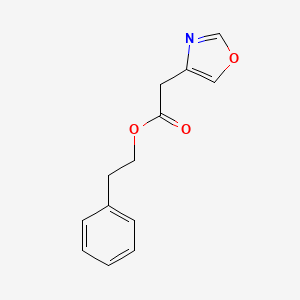
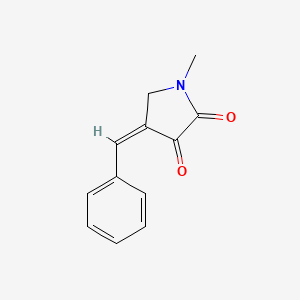
![3-fluoro-N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B15208801.png)
![3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15208802.png)


